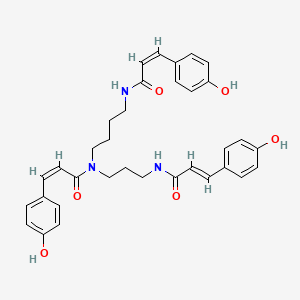

Safflospermidine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H37N3O6 |

|---|---|

Molecular Weight |

583.7 g/mol |

IUPAC Name |

(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |

InChI |

InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10-,20-11+,21-12- |

InChI Key |

PFDVWJCSCYDRMZ-RPXKUMOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C\C3=CC=C(C=C3)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Safflospermidine B: A Technical Guide to its Natural Source and Isolation

This guide provides a comprehensive overview of the natural sourcing and isolation of Safflospermidine B, a bioactive compound of interest to researchers and drug development professionals. The information is compiled from scientific literature, presenting detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow.

Natural Source

This compound has been successfully isolated from the bee pollen of the sunflower, Helianthus annuus L.[1]. Bee pollen, a mixture of flower pollen, nectar, enzymes, honey, wax, and bee secretions, serves as a rich source of this natural compound. The specific bee pollen used in the documented isolation was collected from Apis mellifera bees in Lopburi province, Thailand[1].

Isolation Methodology

The isolation of this compound is a multi-step process involving extraction, fractionation, and purification. The following protocol is based on the successful methodology described in the scientific literature[1].

Experimental Protocol

Step 1: Extraction

-

Sunflower bee pollen (SBP) is extracted with methanol (B129727) to obtain a crude extract.

Step 2: Solvent Partitioning

-

The crude methanol extract is sequentially partitioned with hexane (B92381) and dichloromethane (B109758) (DCM). This step separates compounds based on their polarity, with this compound concentrating in the DCM fraction.

Step 3: Silica (B1680970) Gel Column Chromatography

-

The DCM partitioned extract (DCMSBP) is subjected to silica gel 60 column chromatography (SG60CC) for further fractionation.

-

This process yields multiple fractions (e.g., DCMSBP1–5).

Step 4: High-Performance Liquid Chromatography (HPLC)

-

The most active fraction from column chromatography (DCMSBP5) is further purified by HPLC.

-

This final purification step isolates Safflospermidine A and this compound.

Step 5: Structure Elucidation

-

The chemical structure of the isolated this compound is confirmed using Nuclear Magnetic Resonance (NMR) analysis.

Quantitative Data

The following tables summarize the quantitative data associated with the isolation and characterization of this compound and its preceding fractions.

| Table 1: Antityrosinase Activity of Extracts and Fractions | |

| Sample | IC₅₀ (µg/mL) |

| DCM Partitioned Extract (DCMSBP) | 159.4 |

| Fraction DCMSBP5 | 18.8 |

| Table 2: Antityrosinase Activity of Isolated Compounds | |

| Compound | IC₅₀ (µM) |

| Safflospermidine A | 13.8 |

| This compound | 31.8 |

| Kojic Acid (Reference) | 44.0 |

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from sunflower bee pollen.

Caption: Workflow for the isolation of this compound.

References

Safflospermidine B: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Safflospermidine B, a natural polyamine derivative, has garnered significant interest within the scientific community for its notable biological activities, particularly its potent tyrosinase inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and relevant bioassays are presented, alongside a summary of all available quantitative data. Furthermore, this document includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and research applications. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

This compound is a polyamine amide belonging to the class of hydroxycinnamic acid amides. It is an isomer of Safflospermidine A and is characterized by a spermidine (B129725) backbone acylated with three p-coumaroyl groups.[1] First isolated from sunflower (Helianthus annuus L.) bee pollen, this compound has demonstrated significant biological potential, most notably as a powerful inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[2][3] This property positions this compound as a promising candidate for applications in dermatology and cosmetology, particularly in the development of agents for hyperpigmentation disorders. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its further investigation and potential therapeutic development.

Chemical Structure and Properties

This compound is structurally defined as N¹-(E)-N⁵,N¹⁰-(Z)-tri-p-coumaroyl spermidine.[1] Its chemical structure consists of a central spermidine core linked to three p-coumaric acid moieties via amide bonds. The stereochemistry of the double bonds in the coumaroyl groups is a distinguishing feature of this isomer.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide | [4] |

| Molecular Formula | C₃₄H₃₇N₃O₆ | |

| Molecular Weight | 583.7 g/mol | |

| Appearance | White powder | |

| HR-ESI-MS (m/z) | 606.2576 [M+Na]⁺ |

Table 2: ¹H and ¹³C NMR Spectral Data of this compound in Methanol-d₄

| Position | ¹H NMR (500 MHz) δ (ppm) | ¹³C NMR (126 MHz) δ (ppm) |

| p-Coumaroyl moieties | ||

| 7.45 (d, 1H, 15.7 Hz), 7.40/7.35 (m, 4H), 7.24–7.17 (m, 2H), 6.77 (m, 2H), 6.71 (m, 3H), 6.57 (m, 4H), 6.37 (q, 1H, 15.7 Hz), 5.92 (m, 1H), 5.8 (q, 1H, 12.5 Hz) | 172.04, 169.30, 160.68, 159.41, 141.87, 134.90, 132.17, 131.20, 130.58, 128.06, 127.61, 121.79, 120.96, 118.42, 116.77, 116.40 | |

| Spermidine moiety | ||

| 3.45 (m, 2H), 3.35 (m, 2H), 3.18 (m, 2H), 1.88–1.31 (m, 8H) | 47.58, 46.03, 44.08, 40.12, 39.88, 38.17, 37.91, 29.77, 28.06, 27.86, 26.95, 25.69 | |

| Reference for NMR data: |

Biological Activities and Mechanism of Action

The primary biological activity of this compound reported to date is its potent inhibition of tyrosinase. Furthermore, a mixture of Safflospermidine A and B has been shown to inhibit melanogenesis in cellular and in vivo models.

Tyrosinase Inhibition

This compound is a more potent inhibitor of mushroom tyrosinase than its isomer, Safflospermidine A, and the well-known tyrosinase inhibitor, kojic acid.

Table 3: Tyrosinase Inhibitory Activity of this compound and Reference Compounds

| Compound | IC₅₀ (µM) |

| This compound | 31.8 |

| Safflospermidine A | 13.8 |

| Kojic Acid | 44.0 |

| Reference for IC₅₀ values: |

Anti-Melanogenesis Activity

A mixture of Safflospermidine A and B has been demonstrated to reduce melanin production in B16F10 melanoma cells and zebrafish embryos. This effect is attributed to the downregulation of key melanogenesis-related genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This suggests that this compound may exert its anti-melanogenesis effects through the modulation of the melanin biosynthesis signaling pathway.

Experimental Protocols

Isolation of this compound from Helianthus annuus Bee Pollen

The following protocol is based on the methodology described by Khongkarat et al. (2020).

-

Extraction:

-

Sunflower bee pollen is extracted with methanol (B129727) (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude MeOH extract is sequentially partitioned with hexane (B92381) and dichloromethane (B109758) (DCM).

-

The DCM-partitioned extract, which contains this compound, is collected.

-

-

Silica (B1680970) Gel Column Chromatography:

-

The DCM extract is subjected to silica gel 60 column chromatography.

-

Elution is performed with a gradient of DCM and MeOH.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Active fractions from column chromatography are further purified by reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.

-

This compound is isolated as a pure compound.

-

Mushroom Tyrosinase Inhibition Assay

The following is a general protocol for assessing the tyrosinase inhibitory activity of this compound, adapted from standard methods.

-

Reagents and Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

-

Phosphate (B84403) buffer (pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Kojic acid (as a positive control)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the test sample (this compound at various concentrations), and mushroom tyrosinase solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA substrate solution.

-

Measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals to monitor the formation of dopachrome.

-

The percentage of tyrosinase inhibition is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

This compound is a promising natural product with well-documented tyrosinase inhibitory activity. Its potential to modulate melanogenesis makes it a compelling candidate for further research and development in the fields of dermatology and cosmetics. This technical guide has provided a consolidated resource of its chemical structure, properties, and biological activities, along with detailed experimental protocols. The provided diagrams of the proposed signaling pathway and experimental workflows are intended to aid in the conceptualization of future research directions. Further investigation into the specific molecular targets of this compound within the melanogenesis pathway, as well as exploration of its other potential biological activities, is warranted.

References

An In-depth Technical Guide to Safflospermidine B and Safflospermidine A Isomers: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safflospermidine A and Safflospermidine B, two closely related geometric isomers, are naturally occurring polyamine conjugates that have garnered significant interest in the scientific community. Primarily isolated from the florets of Carthamus tinctorius and the bee pollen of Helianthus annuus L., these compounds have demonstrated potent biological activities, most notably as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1] This technical guide provides a comprehensive overview of Safflospermidine A and B, detailing their chemical structures, biosynthetic pathways, and known mechanisms of action. A significant focus is placed on their anti-melanogenesis properties, with quantitative data and detailed experimental protocols presented to facilitate further research and development. This document aims to serve as a core resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these promising natural products.

Chemical Structure and Isomerism

Safflospermidine A and B are tri-p-coumaroyl spermidine (B129725) derivatives, meaning they consist of a central spermidine backbone acylated with three p-coumaroyl groups. The distinction between the two isomers lies in the geometric configuration (E/Z or trans/cis) of the double bonds in the coumaroyl moieties.

-

Safflospermidine A: N¹,N¹⁰-(E)-N⁵-(Z)-tri-p-coumaroyl spermidine[1]

-

This compound: N¹-(E)-N⁵,N¹⁰-(Z)-tri-p-coumaroyl spermidine

The chemical structures of these isomers are crucial for their biological activity. It is important to note that the interconversion of these isomers can occur, particularly under light exposure, which presents challenges in their separation and individual characterization.[2][3]

Table 1: Chemical Properties of Safflospermidine A and B

| Property | Safflospermidine A | This compound |

| Molecular Formula | C₃₄H₃₇N₃O₆[4] | C₃₄H₃₇N₃O₆ |

| Molecular Weight | 583.7 g/mol | 583.7 g/mol |

| IUPAC Name | (E)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide | N/A |

Biosynthesis

The biosynthesis of Safflospermidine A and B is a multi-step process that occurs in plants. It begins with the synthesis of the polyamine spermidine and the hydroxycinnamic acid, p-coumaric acid, which are then enzymatically coupled.

Spermidine Biosynthesis

The formation of spermidine is a fundamental pathway in plants, starting from the amino acid arginine or ornithine. The key steps involve decarboxylation and the transfer of an aminopropyl group from S-adenosylmethionine (SAM).

dot

Caption: Biosynthesis of the Spermidine Backbone.

p-Coumaroyl-CoA Biosynthesis

p-Coumaric acid is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. It is then activated to its coenzyme A (CoA) ester, p-coumaroyl-CoA, which is the acyl donor for the subsequent conjugation step.

dot

References

The Biological Activity of Safflospermidine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Safflospermidine B, a natural compound that has garnered interest for its potential applications in dermatology and pharmacology. This document outlines its primary mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Biological Activity: Inhibition of Melanogenesis

This compound, along with its isomer Safflospermidine A, has been identified as a potent inhibitor of melanogenesis, the process responsible for pigment production.[1][2] The primary molecular target of this compound is tyrosinase (TYR), the rate-limiting enzyme in the synthesis of melanin (B1238610).[3][4] By inhibiting this key enzyme, this compound effectively reduces melanin production.

Quantitative Analysis of Bioactivity

The inhibitory effects of this compound and its related compounds on tyrosinase activity and melanin production have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Antityrosinase Activity of Safflospermidines and Related Extracts [3]

| Compound/Extract | IC50 (µM) | IC50 (µg/mL) |

| This compound | 31.8 | - |

| Safflospermidine A | 13.8 | - |

| Kojic Acid (Reference) | 44.0 | 10.4 |

| DCMSBP5 Fraction | - | 18.8 |

| DCM Partitioned Extract (DCMSBP) | - | 159.4 |

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Table 2: Cellular Anti-Melanogenesis Activity of Safflospermidines in B16F10 Murine Melanoma Cells

| Treatment (Concentration) | Intracellular Melanin Content Reduction (%) | Intracellular Tyrosinase Activity Reduction (%) |

| Safflospermidines (62.5 µg/mL) | 21.78 ± 4.01 | 25.71 ± 3.08 |

Table 3: Downregulation of Melanogenesis-Related Gene Expression by Safflospermidines in B16F10 Cells

| Treatment (Concentration) | TYR Expression Reduction (%) | TRP-1 Expression Reduction (%) | TRP-2 Expression Reduction (%) |

| Safflospermidines (62.5 µg/mL) | 22.21 ± 3.82 | 33.03 ± 6.80 | 23.26 ± 7.79 |

| Kojic Acid (250 µg/mL) | 35.52 ± 5.31 | 24.11 ± 9.21 | 29.55 ± 7.72 |

Mechanism of Action: Downregulation of the Melanogenesis Signaling Pathway

This compound exerts its anti-melanogenic effects by modulating the expression of key enzymes involved in melanin synthesis. This is achieved through the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. The process is initiated by extracellular signals, such as the α-melanocyte-stimulating hormone (α-MSH), which activates a signaling cascade leading to the transcription of MITF and its downstream targets: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Safflospermidines intervene in this pathway, leading to a reduction in the expression of these critical enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Isolation and Purification of this compound from Helianthus annuus Bee Pollen

The following workflow outlines the general procedure for the extraction and isolation of this compound.

Protocol:

-

Extraction: Sunflower bee pollen is extracted with methanol at room temperature with agitation. The supernatant is collected, and the process is repeated multiple times. The pooled supernatants are dried to yield a crude methanol extract.

-

Partitioning: The crude methanol extract is dissolved in methanol and sequentially partitioned with hexane (B92381) and then dichloromethane (B109758) (DCM). The DCM phase is collected and concentrated.

-

Silica Gel Column Chromatography: The DCM partitioned extract is subjected to silica gel 60 column chromatography to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): The most active fraction from column chromatography is further purified by HPLC to isolate pure Safflospermidine A and B.

-

Structure Elucidation: The chemical structures of the isolated compounds are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Mushroom Tyrosinase Activity Assay

This assay is used to directly measure the inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the test compound solution, mushroom tyrosinase solution, and phosphate buffer.

-

Initiate the enzymatic reaction by adding L-DOPA solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance of the reaction mixture at 475-492 nm at regular intervals to monitor the formation of dopachrome (B613829).

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC50 value.

Cell Culture and Treatments

B16F10 murine melanoma cells are a standard model for studying melanogenesis.

Protocol:

-

Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or other test compounds. In many experimental setups, melanogenesis is stimulated with α-MSH.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.

Protocol:

-

Seed B16F10 cells in a 96-well plate.

-

After cell attachment, treat with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells.

Protocol:

-

Seed B16F10 cells in a 6-well plate and treat with test compounds for 72 hours.

-

Wash the cells with PBS, detach them using trypsin, and centrifuge to obtain a cell pellet.

-

Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein concentration of a parallel cell lysate.

Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the cells.

Protocol:

-

Seed and treat B16F10 cells as for the melanin content assay.

-

Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.

-

Centrifuge the lysate to collect the supernatant containing the cellular enzymes.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.

-

Incubate at 37°C and measure the absorbance at 475 nm to monitor dopachrome formation.

Quantitative Real-Time Reverse Transcription PCR (RT-qPCR)

This technique is used to measure the expression levels of melanogenesis-related genes.

Protocol:

-

RNA Extraction: Extract total RNA from treated and untreated B16F10 cells using a suitable kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using specific primers for TYR, TRP-1, TRP-2, and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Conclusion

This compound is a promising natural compound with significant anti-melanogenic properties. Its mechanism of action involves the inhibition of tyrosinase and the downregulation of key genes in the melanogenesis pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound for cosmetic and therapeutic applications. Further in vivo studies are warranted to fully elucidate its potential.

References

Safflospermidine B mechanism of action in tyrosinase inhibition

An In-depth Technical Guide on the Core Mechanism of Action of Safflospermidine B in Tyrosinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in mammals. It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of melanin production can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the discovery and characterization of potent and safe tyrosinase inhibitors are of significant interest in the fields of dermatology, cosmetology, and medicine.

This compound, a natural compound isolated from the bee pollen of sunflower (Helianthus annuus L.), has emerged as a promising tyrosinase inhibitor.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data on Tyrosinase Inhibition

Recent studies have quantified the in vitro inhibitory activity of this compound against mushroom tyrosinase. Its potency has been compared with its isomer, Safflospermidine A, and the well-known tyrosinase inhibitor, kojic acid.

| Compound | Source Organism | Target Enzyme | IC50 (µM) | Reference |

| This compound | Helianthus annuus L. (bee pollen) | Mushroom Tyrosinase | 31.8 | [1][2] |

| Safflospermidine A | Helianthus annuus L. (bee pollen) | Mushroom Tyrosinase | 13.8 | [1] |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 44.0 |

Mechanism of Action

The precise kinetic mechanism of this compound's interaction with the tyrosinase enzyme has not yet been fully elucidated in published literature. However, research on a mixture of Safflospermidine A and B provides insights into its action at the cellular level, suggesting a multi-faceted mechanism.

Biochemical Inhibition (Hypothetical)

At the biochemical level, tyrosinase inhibitors can act through several mechanisms: competitive, non-competitive, uncompetitive, or mixed inhibition. The specific mode of action for this compound remains a subject for future investigation. Kinetic studies involving Lineweaver-Burk and Dixon plots would be required to determine how it interacts with the enzyme and its substrate.

Cellular Mechanism: Downregulation of Melanogenesis-Related Genes

Studies on a mixture of Safflospermidine A and B have demonstrated that these compounds significantly reduce intracellular melanin content and tyrosinase activity in B16F10 melanoma cells. This effect is achieved through the downregulation of the gene expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). These genes are under the control of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. This suggests that this compound's mechanism of action extends beyond direct enzyme inhibition to the regulation of gene expression.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize tyrosinase inhibitors. While the specific parameters for this compound are not fully published, these protocols provide a robust framework.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at 475 nm.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

-

Test compound (this compound)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of the test compound and positive control in DMSO. Create a series of dilutions at various concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

A specific volume of the test compound dilution (or DMSO for the control).

-

A specific volume of the tyrosinase solution.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).

-

-

Reaction Initiation:

-

Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with DMSO and A_sample is the absorbance of the reaction with the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Kinetic Analysis of Tyrosinase Inhibition

This experiment determines the type of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots.

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

-

Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

-

Lineweaver-Burk Plot: Plot 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration. The pattern of the lines indicates the type of inhibition.

-

Dixon Plot: Plot 1/V versus inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines can be used to determine the inhibition constant (Ki).

Visualization of Experimental Workflow

Conclusion and Future Directions

This compound has been identified as a potent natural inhibitor of mushroom tyrosinase, with a lower IC50 value than the commonly used inhibitor, kojic acid. Furthermore, evidence suggests that its mechanism of action in a cellular context involves the downregulation of key genes in the melanogenesis pathway.

However, to fully understand its therapeutic and cosmetic potential, further research is required. Key areas for future investigation include:

-

Kinetic Studies: Elucidating the precise biochemical mechanism of inhibition (competitive, non-competitive, etc.) and determining the inhibition constant (Ki).

-

Human Tyrosinase Studies: Validating the inhibitory activity against human tyrosinase to confirm its relevance for human applications.

-

Molecular Docking: Performing computational studies to visualize the binding of this compound to the active site of tyrosinase and identify key molecular interactions.

-

Safety and Efficacy: Conducting comprehensive toxicological studies and in vivo efficacy trials to ensure its safety and effectiveness as a skin-lightening agent.

The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound as a novel tyrosinase inhibitor.

References

In vitro studies of Safflospermidine B

An In-Depth Technical Guide on the In Vitro Studies of Safflospermidine B

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro studies conducted on this compound, a natural compound isolated from sunflower bee pollen. This guide details its biological activities, the experimental protocols used to elucidate its functions, and the signaling pathways it modulates.

Quantitative Data Summary

This compound, along with its isomer Safflospermidine A, has been primarily investigated for its role in melanogenesis inhibition. The following tables summarize the key quantitative findings from in vitro assays.

Table 1: Anti-Tyrosinase Activity of Safflospermidine A and B

| Compound | Target Enzyme | IC50 (μM) | Reference Compound | IC50 (μM) | Source |

| Safflospermidine A | Mushroom Tyrosinase | 13.8 | Kojic Acid | 44.0 | [1][2] |

| This compound | Mushroom Tyrosinase | 31.8 | Kojic Acid | 44.0 | [1][2] |

Table 2: Effects of a Mixture of Safflospermidine A and B on B16F10 Murine Melanoma Cells

| Concentration of Safflospermidines | Effect | % Reduction (Compared to Control) | Reference Compound | % Reduction (Compared to Control) | Source |

| 62.5 µg/mL | Intracellular Melanin (B1238610) Content | 21.78 ± 4.01% | Kojic Acid (250 µg/mL) | Not specified in the same context | [3][4] |

| 62.5 µg/mL | Cellular Tyrosinase Activity | 25.71 ± 3.08% | Kojic Acid (250 µg/mL) | Not specified in the same context | [3][4] |

| 62.5 µg/mL | TYR Gene Expression | 22.21 ± 3.82% | Kojic Acid (250 µg/mL) | 35.52 ± 5.31% | [3] |

| 62.5 µg/mL | TRP-1 Gene Expression | 33.03 ± 6.80% | Kojic Acid (250 µg/mL) | 24.11 ± 9.21% | [3] |

| 62.5 µg/mL | TRP-2 Gene Expression | 23.26 ± 7.79% | Kojic Acid (250 µg/mL) | 29.55 ± 7.72% | [3] |

Note: The studies on B16F10 cells were conducted using a mixture of Safflospermidine A and B. The precise ratio of the two isomers in the mixture was not specified in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mushroom Tyrosinase Inhibition Assay

This assay evaluates the direct inhibitory effect of a compound on the activity of mushroom tyrosinase, a key enzyme in melanin synthesis.

-

Preparation of Solutions :

-

Test compounds (Safflospermidine A, this compound, Kojic Acid) are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Mushroom tyrosinase is prepared in a phosphate (B84403) buffer.

-

L-DOPA, the substrate, is prepared in a phosphate buffer.

-

-

Assay Procedure :

-

In a 96-well plate, the reaction mixture is prepared containing the test compound at various concentrations and mushroom tyrosinase in a phosphate buffer.

-

The plate is incubated.

-

L-DOPA solution is added to initiate the enzymatic reaction.

-

The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength over time.

-

-

Data Analysis :

-

The percentage of tyrosinase inhibition is calculated.

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Culture and Cytotoxicity Assay (MTT Assay)

B16F10 murine melanoma cells are used as an in vitro model for melanogenesis research. The MTT assay is performed to determine the cytotoxicity of the test compounds.

-

Cell Culture :

-

B16F10 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.

-

-

MTT Assay :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the safflospermidine mixture for a specified period (e.g., 72 hours).

-

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells are incubated to allow the formazan (B1609692) crystals to form.

-

The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength to determine cell viability. The safflospermidine mixture showed no cytotoxicity up to 500 µg/mL.[3][4]

-

Melanin Content Assay

This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the test compounds.

-

Cell Treatment :

-

B16F10 cells are seeded in culture plates and treated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis, along with various concentrations of the safflospermidine mixture.

-

-

Melanin Extraction :

-

After incubation, the cells are harvested and lysed.

-

The cell pellets are dissolved in a solution of NaOH with heating to extract the melanin.

-

-

Quantification :

-

The melanin content is determined by measuring the absorbance of the lysate at a specific wavelength.

-

The results are expressed as a percentage of the control group.

-

Cellular Tyrosinase Activity Assay

This assay measures the activity of intracellular tyrosinase in B16F10 cells.

-

Cell Lysate Preparation :

-

B16F10 cells are treated as described for the melanin content assay.

-

After treatment, the cells are washed and lysed to release the intracellular enzymes.

-

-

Enzymatic Reaction :

-

The cell lysate is incubated with L-DOPA as the substrate.

-

The rate of dopachrome formation is measured by monitoring the change in absorbance over time.

-

-

Data Analysis :

-

The tyrosinase activity is calculated and normalized to the total protein content of the cell lysate.

-

Quantitative Reverse-Transcription Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to analyze the expression levels of genes involved in melanogenesis.

-

RNA Extraction and cDNA Synthesis :

-

Total RNA is extracted from treated and untreated B16F10 cells.

-

The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

-

qPCR :

-

The cDNA is used as a template for qPCR with specific primers for the target genes (TYR, TRP-1, TRP-2) and a housekeeping gene for normalization.

-

-

Data Analysis :

-

The relative gene expression is calculated using the comparative Ct method.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of melanogenesis and a typical experimental workflow for evaluating anti-melanogenic compounds.

Caption: Melanogenesis signaling pathway and the inhibitory action of safflospermidines.

Caption: General experimental workflow for in vitro evaluation of safflospermidines.

Conclusion

In vitro studies have demonstrated that this compound, along with Safflospermidine A, are potent inhibitors of mushroom tyrosinase.[1][2] Furthermore, a mixture of these compounds has been shown to reduce melanin production and cellular tyrosinase activity in B16F10 melanoma cells.[3][4] The underlying mechanism for this activity appears to be the downregulation of key melanogenic genes, namely TYR, TRP-1, and TRP-2.[3] These findings highlight the potential of this compound as a valuable compound for further research and development in the fields of dermatology and cosmetology, particularly for applications related to hyperpigmentation.

References

- 1. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safflospermidines from the bee pollen of Helianthus annuus L. exhibit a higher in vitro antityrosinase activity than kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Safflospermidine B: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safflospermidine B, a natural polyamine conjugate found in the bee pollen of Helianthus annuus L. (sunflower), has emerged as a compound of significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential therapeutic applications of this compound, with a primary focus on its well-documented anti-melanogenesis properties. Additionally, this document explores the prospective, yet currently unconfirmed, neuroprotective, anti-inflammatory, and antioxidant applications based on the activities of its constituent moieties: a spermidine (B129725) backbone and hydroxycinnamic acid residues. Detailed experimental protocols, quantitative data from key studies, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development.

Core Therapeutic Application: Dermatological and Cosmetic Use in Hyperpigmentation

The most extensively researched therapeutic application of this compound is in the management of hyperpigmentation disorders. Its efficacy stems from its potent inhibitory effect on tyrosinase, the key enzyme in melanin (B1238610) synthesis.

Mechanism of Action in Melanogenesis Inhibition

This compound exerts its anti-melanogenic effects through a multi-faceted approach, primarily by directly inhibiting tyrosinase activity and by downregulating the expression of critical genes involved in the melanin production pathway.

In studies on B16F10 murine melanoma cells, a mixture of safflospermidine A and B was shown to significantly reduce intracellular melanin content and tyrosinase activity.[1][2] This effect is, at least in part, mediated by the downregulation of the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) genes.[3] The microphthalmia-associated transcription factor (MITF) is a master regulator of these genes, suggesting that this compound may act upstream by modulating MITF expression or activity, although this direct link requires further investigation.

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from studies evaluating the anti-melanogenic and cytotoxic effects of this compound and its related extracts.

Table 1: In Vitro Anti-Tyrosinase Activity of this compound and Related Fractions

| Compound/Fraction | IC50 (µM) | IC50 (µg/mL) | Reference Compound | Reference IC50 (µM) | Reference IC50 (µg/mL) | Source |

| This compound | 31.8 | - | Kojic Acid | 44.0 | - | [4] |

| Safflospermidine A | 13.8 | - | Kojic Acid | 44.0 | - | [4] |

| DCMSBP5 Fraction | - | 18.8 | Kojic Acid | - | 10.4 | [4] |

| DCMSBP Extract | - | 159.4 | Kojic Acid | - | 8.6 | [4] |

Table 2: Effects of Safflospermidines on B16F10 Melanoma Cells

| Treatment (Concentration) | Intracellular Melanin Content (% of control) | Cellular Tyrosinase Activity (% of control) | Cytotoxicity (Cell Viability %) | Source |

| Safflospermidines (62.5 µg/mL) | 78.22 ± 4.01 | 74.29 ± 3.08 | No significant cytotoxicity up to 500 µg/mL | [1][2] |

| Kojic Acid (250 µg/mL) | Significantly reduced | Significantly reduced | - | [1] |

Table 3: In Vivo Anti-Melanogenic Effects of Safflospermidines in Zebrafish Embryos

| Treatment (Concentration) | Melanin Production Reduction (%) | Toxicity/Morphological Abnormalities | Reference Compound | Reference Reduction (%) | Source |

| Safflospermidines (15.63 µg/mL) | 28.43 ± 9.17 | None observed up to 62.5 µg/mL | Phenylthiourea (PTU) (0.0015% v/v) | 53.20 ± 3.75 | [1][2] |

Experimental Protocols

-

Enzyme and Substrate: Mushroom tyrosinase and L-DOPA are used as the enzyme and substrate, respectively.

-

Procedure: A reaction mixture is prepared containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO), and L-DOPA solution.

-

Measurement: The formation of dopachrome (B613829) is monitored spectrophotometrically by measuring the absorbance at 475 nm over time.

-

Calculation: The percentage of tyrosinase inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Cell Line: B16F10 murine melanoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assay (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed to assess cell viability. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the percentage of cell viability is calculated relative to the untreated control.

-

Cell Lysis: After treatment, cells are washed and lysed to release intracellular melanin and tyrosinase.

-

Melanin Quantification: The melanin pellet is dissolved (e.g., in NaOH), and the absorbance is measured at 405 nm. The melanin content is quantified using a standard curve of synthetic melanin.

-

Tyrosinase Activity: The cell lysate is incubated with L-DOPA, and the rate of dopachrome formation is measured spectrophotometrically at 475 nm. The tyrosinase activity is expressed as a percentage of the untreated control.

-

Model Organism: Zebrafish (Danio rerio) embryos are used due to their transparent nature, allowing for direct observation of pigmentation.

-

Treatment: Embryos are exposed to various concentrations of this compound in their rearing medium from a specific post-fertilization time point.

-

Observation: The development of pigmentation in the embryos is observed and imaged under a microscope.

-

Melanin Quantification: The amount of melanin can be quantified by lysing the embryos and measuring the absorbance of the extracted melanin.

Signaling Pathways in Melanogenesis Inhibition

The following diagram illustrates the proposed signaling pathway for this compound's inhibitory effect on melanogenesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Safflospermidine B in Sunflower Bee Pollen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safflospermidine B, a notable polyamine conjugate, has been identified as a significant bioactive compound within sunflower (Helianthus annuus) bee pollen. This technical guide provides a comprehensive overview of this compound, with a focus on its quantitative presence, methodologies for its analysis, and its role in relevant signaling pathways. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery. This compound, along with its isomer Safflospermidine A, belongs to the class of tri-p-coumaroyl spermidines and has garnered attention for its potential therapeutic applications, particularly in the realm of dermatology for its anti-melanogenesis properties.[1]

Quantitative Data

| Bee Pollen Source | Compound Family | Concentration (mg/g) | Reference |

| Pear | Tri-p-coumaroyl spermidine (B129725) | 26.89 | [2] |

| Rose | Phenolamides (total) | 39.02 | [2] |

| Rapeseed | Di-p-Coumaroyl spermidine | 10 | [3] |

Experimental Protocols

The isolation and quantification of this compound from sunflower bee pollen involve a multi-step process encompassing extraction, fractionation, and chromatographic analysis. The following protocols are a synthesis of methodologies reported in the scientific literature.[1]

Extraction of Crude Phenolamides

This initial step aims to extract a broad range of phenolic compounds, including this compound, from the pollen matrix.

-

Materials:

-

Dried sunflower bee pollen

-

Methanol (B129727) (MeOH)

-

Separatory funnel

-

Rotary evaporator

-

Grinder or mortar and pestle

-

-

Procedure:

-

Grind the dried sunflower bee pollen into a fine powder to increase the surface area for extraction.

-

Macerate the pollen powder in methanol (e.g., a 1:10 solid-to-solvent ratio) at room temperature with continuous agitation for 24-48 hours.

-

Filter the mixture to separate the methanol extract from the solid pollen residue.

-

Concentrate the methanol extract using a rotary evaporator to obtain a crude extract.

-

Sequentially partition the crude extract with hexane and dichloromethane to remove non-polar and semi-polar interferences.

-

Dissolve the crude extract in a methanol-water mixture (e.g., 9:1 v/v) and transfer to a separatory funnel.

-

Add an equal volume of hexane, shake vigorously, and allow the layers to separate. Collect the hexane fraction. Repeat this step three times.

-

To the remaining methanol-water layer, add an equal volume of dichloromethane, shake, and allow for phase separation. Collect the DCM fraction. Repeat this step three times.

-

-

The DCM fraction is expected to be enriched with phenolamides, including this compound. Evaporate the DCM to dryness.

-

Isolation of this compound

Further purification of the DCM fraction is necessary to isolate this compound.

-

Materials:

-

Dried DCM extract

-

Silica (B1680970) gel 60

-

Glass column for chromatography

-

Solvent system for elution (e.g., a gradient of chloroform (B151607) and methanol)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel 60 slurried in a non-polar solvent (e.g., chloroform).

-

Dissolve the dried DCM extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor their composition using TLC.

-

Combine fractions that show a similar profile and contain the compound of interest.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions from the silica gel column using a preparative or semi-preparative HPLC system.

-

A C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid for better peak shape) and acetonitrile (B52724) or methanol.

-

Monitor the elution profile with a UV detector at a wavelength suitable for detecting phenolamides (around 310-330 nm).

-

Collect the peak corresponding to this compound based on its retention time, which can be confirmed by subsequent structural analysis.

-

-

Quantification of this compound

Accurate quantification of this compound is typically achieved using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Materials:

-

Isolated and purified this compound standard

-

Sunflower bee pollen extract (prepared as in Protocol 1)

-

HPLC-MS/MS system with a C18 column

-

Mobile phase: Acetonitrile and water (both with 0.1% formic acid)

-

Syringe filters (0.22 µm)

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of the purified this compound standard of a known concentration. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the dried sunflower bee pollen extract in the initial mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

-

HPLC-MS/MS Analysis:

-

Inject the calibration standards and the sample extract into the HPLC-MS/MS system.

-

Use a gradient elution program to achieve good separation of this compound from other components in the extract.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

-

Calculate the final concentration of this compound in the original sunflower bee pollen sample, expressed as mg/g of dried pollen.

-

-

Signaling Pathways and Experimental Workflows

The biological activity of this compound, particularly its role in inhibiting melanogenesis, is attributed to its influence on specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the general workflow for its analysis.

References

A Comprehensive Technical Review of Spermidine Alkaloids: From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermidine (B129725) alkaloids are a structurally diverse class of natural products characterized by the presence of a spermidine moiety within their molecular framework.[1][2][3] These compounds are widely distributed in the plant kingdom, as well as in some bacteria and marine organisms.[1][4] Spermidine alkaloids can be broadly categorized into macrocyclic and open-chain structures. They have garnered significant attention from the scientific community due to their wide range of promising pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth review of spermidine alkaloids, covering their isolation, characterization, biological activities, and underlying mechanisms of action, with a focus on their potential in drug discovery and development.

Data Presentation: Biological Activities of Spermidine Alkaloids

The following tables summarize the quantitative data on the biological activities of various spermidine alkaloids, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Spermidine Alkaloids

| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Maytenine | HCT-116 (Colon) | MTT | 22.4 | |

| MCF-7 (Breast) | MTT | >50 | ||

| Celacinnine | HCT-116 (Colon) | MTT | 0.34 | |

| MCF-7 (Breast) | MTT | 15.2 | ||

| Orychovioline A | RAW 264.7 (Macrophage) | NO Production | 20.3 ± 1.58 |

Table 2: Antimicrobial Activity of Spermidine Alkaloids

| Alkaloid | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| Solamine | Escherichia coli | Broth Microdilution | 163 | |

| Staphylococcus aureus (MSSA) | Broth Microdilution | 219 | ||

| Kukoamine A | Escherichia coli | Not Specified | >100 | |

| Staphylococcus aureus | Not Specified | >100 |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of spermidine alkaloids, providing a practical guide for researchers in the field.

Isolation and Purification of Spermidine Alkaloids from Plant Material

This protocol describes a general procedure for the extraction and isolation of spermidine alkaloids from plant sources.

1. Plant Material Preparation:

-

Air-dry the plant material (e.g., leaves, stems, roots) at room temperature and grind it into a fine powder.

2. Extraction:

-

Method A: Acid-Base Extraction:

-

Macerate the powdered plant material with an acidic aqueous solution (e.g., 1-5% HCl or CH₃COOH) for 24-48 hours at room temperature.

-

Filter the extract and wash the residue with the acidic solution.

-

Basify the acidic extract to pH 9-10 with a base (e.g., NH₄OH or Na₂CO₃).

-

Perform liquid-liquid extraction of the basified aqueous phase with an organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).

-

Collect the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alkaloid extract.

-

-

Method B: Solvent Extraction:

-

Macerate the powdered plant material with an organic solvent (e.g., methanol (B129727) or ethanol) for 24-48 hours at room temperature.

-

Filter the extract and concentrate under reduced pressure.

-

Dissolve the residue in an acidic aqueous solution and proceed with the liquid-liquid extraction as described in Method A.

-

3. Purification:

-

Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel or alumina.

-

Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar Rf values.

-

Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure spermidine alkaloids.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds, including spermidine alkaloids.

1. Sample Preparation:

-

Dissolve 1-5 mg of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

2. Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR:

-

¹H NMR: Provides information about the number, environment, and coupling of protons.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Provide information about the number and type of carbon atoms (CH₃, CH₂, CH, C).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close in proximity.

-

3. Data Processing and Interpretation:

-

Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.

-

Compare the obtained spectral data with those reported in the literature for known spermidine alkaloids to confirm the structure.

Biological Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture and Seeding:

-

Culture cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

-

Prepare a stock solution of the spermidine alkaloid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium.

-

Replace the medium in the 96-well plate with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

3. MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum:

-

Grow the bacterial or fungal strain (e.g., E. coli, S. aureus) in a suitable broth medium overnight.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Compound Dilution:

-

Prepare a stock solution of the spermidine alkaloid in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the spermidine alkaloid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

3. Measurement of Nitric Oxide:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

4. Data Analysis:

-

Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the MAPK signaling pathway, such as p38, JNK, and ERK.

1. Cell Lysis and Protein Quantification:

-

Treat cells with the spermidine alkaloid for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

-

Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38, JNK, and ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

This assay determines the ability of a compound to activate the Nrf2 transcription factor, a key regulator of the antioxidant response.

1. Nuclear Extraction:

-

Treat cells (e.g., HepG2) with the spermidine alkaloid.

-

Isolate the nuclear and cytoplasmic fractions using a nuclear extraction kit.

2. Western Blot for Nrf2 Translocation:

-

Perform Western blot analysis on the nuclear and cytoplasmic extracts using an anti-Nrf2 antibody to assess the translocation of Nrf2 from the cytoplasm to the nucleus.

3. qPCR for Nrf2 Target Gene Expression:

-

Extract total RNA from treated cells and synthesize cDNA.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Signaling Pathways and Mechanisms of Action

Spermidine alkaloids exert their diverse biological effects by modulating various cellular signaling pathways. This section provides a visual representation of two key pathways influenced by these compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Some spermidine alkaloids have been shown to modulate this pathway, contributing to their anticancer and anti-inflammatory effects.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response. Activation of this pathway by spermidine alkaloids can lead to the upregulation of cytoprotective genes, contributing to their neuroprotective and anti-inflammatory properties.

Conclusion

Spermidine alkaloids represent a valuable and diverse group of natural products with significant therapeutic potential. Their wide range of biological activities, coupled with their unique structural features, makes them attractive lead compounds for drug discovery. This technical guide has provided a comprehensive overview of the current state of research on spermidine alkaloids, including their biological activities, detailed experimental protocols for their study, and insights into their mechanisms of action. Further research into the synthesis of novel analogues and a deeper understanding of their structure-activity relationships will be crucial in harnessing the full therapeutic potential of this fascinating class of natural products.

References

Methodological & Application

Application Notes and Protocols: Extraction of Safflospermidine B from Bee Pollen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safflospermidine B, a polyamine alkaloid found in sunflower (Helianthus annuus L.) bee pollen, has demonstrated significant biological activities, including potent tyrosinase inhibition.[1][2] This document provides a detailed protocol for the extraction, purification, and isolation of this compound from sunflower bee pollen. The methodology encompasses methanolic extraction, solvent partitioning, silica (B1680970) gel column chromatography, and high-performance liquid chromatography (HPLC) for final purification. This protocol is intended to provide a reproducible method for obtaining this compound for research and drug development purposes.

Introduction

Bee pollen is a natural product collected by honeybees from a variety of plant sources and is recognized for its rich composition of bioactive compounds, including proteins, vitamins, minerals, and polyphenols.[3][4] Among these, polyamine alkaloids such as this compound have garnered interest due to their potential therapeutic properties. This compound and its isomer, Safflospermidine A, are notably present in bee pollen collected from sunflowers.[1] These compounds have been reported to exhibit strong inhibitory activity against mushroom tyrosinase in vitro, suggesting their potential as skin-whitening agents or in the treatment of hyperpigmentation disorders. The effective extraction and purification of this compound are crucial for its further investigation and potential application in pharmaceuticals and cosmetics. This protocol outlines a comprehensive and systematic approach to isolate this compound from sunflower bee pollen.

Materials and Reagents

-

Sunflower Bee Pollen (SBP)

-

Methanol (B129727) (MeOH), HPLC grade

-

Hexane (B92381), HPLC grade

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Silica Gel (60 Å, 70-230 mesh)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Deionized Water (ddH₂O)

-

Rotary Evaporator

-

Chromatography Columns

-

High-Performance Liquid Chromatography (HPLC) System with a C18 column and UV detector

-

Glassware (beakers, flasks, separatory funnels)

-

Filter paper

Experimental Protocols

Extraction of Crude this compound

The initial step involves the extraction of the crude mixture of compounds from sunflower bee pollen using methanol.

-

Procedure:

-

Weigh 100 g of dried sunflower bee pollen.

-

Add the bee pollen to a 1 L Erlenmeyer flask.

-

Add 500 mL of methanol to the flask (1:5 w/v ratio).

-

Macerate the mixture at room temperature for 72 hours with occasional agitation.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper.

-

Collect the methanol extract (filtrate).

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator at 40°C until a crude methanolic extract (CME) is obtained.

-

Solvent Partitioning

The crude methanolic extract is then subjected to sequential liquid-liquid partitioning to separate compounds based on their polarity.

-

Procedure:

-

Dissolve the CME in 200 mL of methanol-water (9:1 v/v).

-

Transfer the solution to a 500 mL separatory funnel.

-

Add 200 mL of hexane to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes and allow the layers to separate.

-

Collect the lower methanolic layer. The upper hexane layer contains nonpolar compounds and can be discarded for the purpose of this compound isolation.

-

Repeat the hexane partitioning two more times.

-

To the resulting methanolic fraction, add 200 mL of dichloromethane (DCM).

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the lower DCM layer, which now contains compounds of intermediate polarity, including this compound.

-

Repeat the DCM partitioning two more times.

-

Combine all the DCM fractions and concentrate under reduced pressure using a rotary evaporator at 30°C to obtain the DCM fraction.

-

Silica Gel Column Chromatography

The DCM fraction is further purified by silica gel column chromatography to separate this compound from other compounds.

-

Procedure:

-

Prepare a silica gel slurry in dichloromethane.

-

Pack a glass chromatography column (e.g., 50 cm length x 4 cm diameter) with the silica gel slurry.

-

Dissolve the dried DCM fraction in a minimal amount of DCM.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of dichloromethane and methanol. Start with 100% DCM and gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 DCM:MeOH v/v).

-

Collect fractions (e.g., 20 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a DCM:MeOH (9:1) mobile phase and UV visualization.

-

Combine the fractions containing the target compound (this compound).

-

Evaporate the solvent from the combined fractions to yield a partially purified this compound fraction.

-

High-Performance Liquid Chromatography (HPLC) Purification

The final purification of this compound is achieved by reversed-phase HPLC.

-

Procedure:

-

Dissolve the partially purified fraction from the silica gel column in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample into an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Elute the column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A suggested gradient is: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B.

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution at a wavelength of 310 nm, which is suitable for detecting coumaroyl derivatives.

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as LC-MS and NMR.

-

Data Presentation

The following table summarizes the tyrosinase inhibitory activity of the extracts at different stages of purification, providing a quantitative measure of the protocol's effectiveness in enriching the active compound.

| Sample | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| Crude Methanolic Extract | >200 | - |

| Dichloromethane Fraction | 159.4 | - |

| Safflospermidine A | - | 13.8 |

| This compound | - | 31.8 |

| Kojic Acid (Reference) | - | 44.0 |

Data adapted from a study on safflospermidines from Helianthus annuus L. bee pollen.

Visualizations

Biosynthetic Pathway of Spermidine (B129725) Alkaloids

The following diagram illustrates the general biosynthetic pathway leading to the formation of spermidine, the backbone of this compound.

Experimental Workflow for this compound Extraction

This diagram outlines the step-by-step experimental workflow for the extraction and purification of this compound from sunflower bee pollen.

References

Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Safflospermidine B

Audience: Researchers, scientists, and drug development professionals.

Introduction: